(4Z)-4-[4-(diethylamino)-2-propoxybenzylidene]-1-phenylpyrazolidine-3,5-dione
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Overview
Description
4-{(Z)-1-[4-(DIETHYLAMINO)-2-PROPOXYPHENYL]METHYLIDENE}-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with a phenyl group and a diethylamino-propoxyphenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{(Z)-1-[4-(DIETHYLAMINO)-2-PROPOXYPHENYL]METHYLIDENE}-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE typically involves multi-step organic reactions One common approach is the condensation reaction between a hydrazine derivative and a β-diketone, followed by cyclization to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazole ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
4-{(Z)-1-[4-(DIETHYLAMINO)-2-PROPOXYPHENYL]METHYLIDENE}-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-{(Z)-1-[4-(DIETHYLAMINO)-2-PROPOXYPHENYL]METHYLIDENE}-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to allosteric sites. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar compounds to 4-{(Z)-1-[4-(DIETHYLAMINO)-2-PROPOXYPHENYL]METHYLIDENE}-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE include other pyrazole derivatives with varying substituents. These compounds share the pyrazole core but differ in their functional groups, leading to distinct chemical and biological properties. Examples include:
- 1-Phenyl-3-methyl-5-pyrazolone
- 4-Amino-1-phenyl-3-methyl-5-pyrazolone
- 1-Phenyl-3-(2-thienyl)-5-pyrazolone
The uniqueness of 4-{(Z)-1-[4-(DIETHYLAMINO)-2-PROPOXYPHENYL]METHYLIDENE}-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE lies in its specific substituents, which confer unique electronic and steric properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C23H27N3O3 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(4Z)-4-[[4-(diethylamino)-2-propoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C23H27N3O3/c1-4-14-29-21-16-19(25(5-2)6-3)13-12-17(21)15-20-22(27)24-26(23(20)28)18-10-8-7-9-11-18/h7-13,15-16H,4-6,14H2,1-3H3,(H,24,27)/b20-15- |
InChI Key |
WIPJEVNJTPDMLZ-HKWRFOASSA-N |
Isomeric SMILES |
CCCOC1=C(C=CC(=C1)N(CC)CC)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)N(CC)CC)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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